molecular formula C13H14ClNO2S2 B6540145 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide CAS No. 1060293-30-2

1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide

Cat. No.: B6540145
CAS No.: 1060293-30-2
M. Wt: 315.8 g/mol
InChI Key: CECTYBZZQUSCRQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a chlorophenyl group, a thiophen-3-yl ethyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide typically involves the following steps:

  • Formation of the Chlorophenyl Group: The chlorophenyl group can be synthesized through the chlorination of benzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃).

  • Synthesis of the Thiophen-3-yl Ethyl Group: Thiophene can be alkylated using ethyl iodide in the presence of a strong base like sodium hydride (NaH) to form the thiophen-3-yl ethyl group.

  • Coupling of the Two Groups: The chlorophenyl and thiophen-3-yl ethyl groups are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the intermediate compound.

  • Introduction of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) to introduce the methanesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the thiophen-3-yl ethyl group may be oxidized to form thiophene derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chlorophenyl group, leading to the formation of phenyl derivatives.

  • Substitution: Substitution reactions are common, where the methanesulfonamide group can be substituted with other functional groups to form new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like sodium hydride (NaH) and methanesulfonyl chloride (MsCl) are employed.

Major Products Formed:

  • Oxidation Products: Thiophene derivatives, such as thiophene-3-carboxylic acid.

  • Reduction Products: Phenyl derivatives, such as 2-chlorophenol.

  • Substitution Products: Various functionalized methanesulfonamides.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloroacetophenone: A compound with a similar chlorophenyl group but lacking the thiophen-3-yl ethyl and methanesulfonamide moieties.

  • Thiophene-3-carboxylic Acid: A thiophene derivative that does not contain the chlorophenyl or methanesulfonamide groups.

  • Methanesulfonamide: A simpler compound that lacks the chlorophenyl and thiophen-3-yl ethyl groups.

Uniqueness: 1-(2-Chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]methanesulfonamide is unique due to its combination of chlorophenyl, thiophen-3-yl ethyl, and methanesulfonamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S2/c14-13-4-2-1-3-12(13)10-19(16,17)15-7-5-11-6-8-18-9-11/h1-4,6,8-9,15H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECTYBZZQUSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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